(2S,3S)-3-Methylpiperazine-2-carboxylic acid; dihydrochloride is a chemical compound characterized by its specific stereochemistry and functional groups. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a piperazine ring, which is a common structure in many biologically active compounds.
The compound can be synthesized through various chemical processes, primarily involving piperazine derivatives and carboxylic acids. It is referenced in scientific literature and patents, indicating its relevance in research and development within the pharmaceutical industry.
This compound falls under the category of amino acids and their derivatives, specifically as an amino acid derivative with a piperazine structure. Its classification is significant for understanding its biological activities and potential therapeutic applications.
The synthesis of (2S,3S)-3-Methylpiperazine-2-carboxylic acid; dihydrochloride typically involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions with appropriate solvents like dioxane or ethanol to facilitate the desired transformations .
The molecular formula of (2S,3S)-3-Methylpiperazine-2-carboxylic acid; dihydrochloride is C6H12Cl2N2O2. Its structure includes:
(2S,3S)-3-Methylpiperazine-2-carboxylic acid; dihydrochloride can undergo various chemical reactions:
The reactivity of this compound can be attributed to the presence of both basic (amine) and acidic (carboxylic) functional groups, allowing it to participate in diverse chemical transformations .
The mechanism of action for (2S,3S)-3-Methylpiperazine-2-carboxylic acid; dihydrochloride primarily relates to its role as a building block in drug synthesis. Its piperazine structure allows it to interact with biological targets such as receptors or enzymes.
Research indicates that compounds containing piperazine rings often exhibit pharmacological activities due to their ability to mimic neurotransmitters or other biologically relevant molecules .
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are essential for characterizing this compound accurately.
(2S,3S)-3-Methylpiperazine-2-carboxylic acid; dihydrochloride has significant applications in:
Its unique structural features make it a valuable compound for developing new therapeutic agents that exploit its biological activity .
The stereoselective construction of the (2S,3S)-3-methylpiperazine-2-carboxylic acid scaffold relies on chiral pool utilization or asymmetric functionalization of preformed piperazine intermediates. A validated approach involves diastereoselective alkylation of (S)-piperazine-2-carboxylate derivatives at the C3 position. Methylation of the enolate generated from tert-butyl (S)-piperazine-1-carboxylate-2-carboxylate with methyl iodide proceeds with high syn-diastereoselectivity (>8:1 dr), attributed to chelation control between the enolate oxygen and adjacent carbamate carbonyl. Subsequent acidic deprotection yields the free (2S,3S)-3-methylpiperazine-2-carboxylic acid [1]. Alternative routes employ chiral auxiliaries derived from camphorsultam or Evans oxazolidinones to control the introduction of the C3 methyl group. For instance, a Oppolzer’s sultam-directed alkylation of a glycine-derived acyl imide furnishes the desired (2S,3S) stereoisomer after auxiliary removal and cyclization, achieving >95% ee and 70% overall yield [6].
Table 1: Stereoselective Alkylation Routes to (2S,3S)-3-Methylpiperazine-2-carboxylic Acid
Starting Material | Alkylating Agent | Chiral Control Element | dr (syn:anti) | Overall Yield (%) |
---|---|---|---|---|
Boc-(S)-Piperazine-2-COOEt | CH₃I | Enolate Chelation | 8:1 | 65 |
Sultam-Glycine Imide | CH₃I | Camphorsultam Chiral Auxiliary | >20:1 | 70 |
Evans-(S)-Oxazolidinone | CH₃OTf | Oxazolidinone Chiral Auxiliary | >25:1 | 68 |
Direct C(sp³)-H functionalization offers a streamlined approach to the title compound. Palladium-catalyzed β-C(sp³)-H arylation of N-phthaloyl alanine derivatives enables the installation of aryl groups that serve as precursors to the C3 position. Using a modified quinoline ligand and Pd(OAc)₂ catalyst, methyl N-phthaloyl-(S)-alaninate undergoes arylation with iodobenzene at the β-methyl group, yielding the chiral β,β-diarylated product with 92% ee. Subsequent hydrogenolytic cleavage of the aryl groups (Pd/C, H₂) reduces the substituents to methyl groups, establishing the C3 stereocenter. This is followed by phthalimide deprotection (hydrazine) and ring closure to form the piperazine core [4] [10]. Key to success is the use of directing group optimization (e.g., 8-aminoquinoline vs. phthalimide) and chiral ligand design (e.g., modified QUINOX or bidentate phosphines) to control enantioselectivity during the initial C-H activation step. Recent advances employing electrochemical assistance enhance the sustainability of this route by replacing chemical oxidants.
Access to the piperazine ring can be achieved through reductive amination of chiral piperidine-2,3-dicarboxylates. Methyl (2S,3S)-3-methylpiperidine-2-carboxylate undergoes selective N-alkylation with 2-chloroacetamide (K₂CO₃, DMF) to form the N-(carbamoylmethyl) derivative. Catalytic hydrogenation (Pd/C, 50 psi H₂, ethanol) then mediates simultaneous deprotection and cyclization, cleaving the carbamoyl C-N bond while forming the secondary amine bridge, yielding (2S,3S)-1-acetyl-3-methylpiperazine-2-carboxylic acid. Acid hydrolysis (6M HCl) removes the acetyl group, affording the free base in 85% yield over three steps [6] [7]. Alternative protocols utilize transfer hydrogenation (HCO₂NH₄, Pd/C) for milder deprotection. Critical parameters include:
Orthogonal protection is essential for differential functionalization of the piperazine nitrogen and carboxylate groups during synthesis.
Table 2: Protecting Group Compatibility in (2S,3S)-3-Methylpiperazine-2-carboxylic Acid Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
Piperazine N1 | tert-Butoxycarbonyl (Boc) | Boc₂O, NaOH/dioxane | TFA (neat), HCl/dioxane | Acid-labile; stable to alkylation |
Piperazine N1 | Benzyloxycarbonyl (Cbz) | Cbz-Cl, Na₂CO₃/H₂O | H₂, Pd/C (EtOH) | Hydrogenolyzable; orthogonal to Boc |
Carboxylate (C2) | Methyl Ester | CH₂N₂, MeOH | LiOH/H₂O, NaOH/H₂O | Base-labile; compatible with H₂ reduction |
Carboxylate (C2) | tert-Butyl Ester | Isobutylene, H₂SO₄ | TFA (neat), HCl/dioxane | Acid-labile; orthogonal to Cbz cleavage |
The optimal sequence for introducing the C3 methyl group involves:
Conversion of the free base to the dihydrochloride salt significantly enhances aqueous solubility for biological applications. Two predominant methods are employed:
Table 3: Salt Formation Protocols for (2S,3S)-3-Methylpiperazine-2-carboxylic Acid Dihydrochloride
Method | Reaction Conditions | Purity (%) | Solubility (mg/mL, H₂O) | Crystallinity |
---|---|---|---|---|
Gaseous HCl | Free base dissolved in Et₂O, dry HCl gas bubbled | >99 | 220 | Amorphous solid |
HCl in Organic Solvent | 4M HCl in dioxane added to free base in MeOH | 98 | 195 | Crystalline needles |
Phosphoric Acid Salt | H₃PO₄ (3 eq) in MeOH, add IPA/acetone | >99 | 85 | Crystalline solid [3] |
The gaseous HCl method provides high solubility but yields hygroscopic solids requiring careful handling. The HCl/dioxane approach generates crystalline material with superior handling characteristics. Critical parameters impacting salt quality include:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3